3-(2,4-Dichlorobenzoyl)pentane-2,4-dione

Description

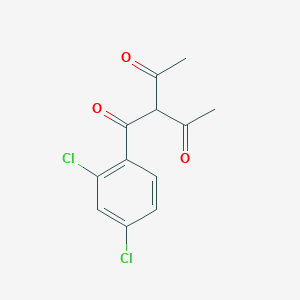

3-(2,4-Dichlorobenzoyl)pentane-2,4-dione is a β-diketone derivative characterized by a pentane-2,4-dione backbone substituted with a 2,4-dichlorobenzoyl group. This compound belongs to the broader class of β-diketones, which are known for their chelating properties and versatility in organic synthesis. The presence of electron-withdrawing chlorine atoms on the benzoyl moiety enhances its electrophilicity, making it reactive in condensation and cyclization reactions.

Key properties of β-diketones, as highlighted in , include substantial hydrogen bond basicity (due to the keto-enol tautomerism) and polarity. However, unlike fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione), this compound lacks hydrogen bond acidity, which influences its solubility and interaction with solvents .

Properties

CAS No. |

111544-91-3 |

|---|---|

Molecular Formula |

C12H10Cl2O3 |

Molecular Weight |

273.11 g/mol |

IUPAC Name |

3-(2,4-dichlorobenzoyl)pentane-2,4-dione |

InChI |

InChI=1S/C12H10Cl2O3/c1-6(15)11(7(2)16)12(17)9-4-3-8(13)5-10(9)14/h3-5,11H,1-2H3 |

InChI Key |

JEZMCKSSZGOSNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)C(=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Functional Differences

Electrophilic Reactivity: The 2,4-dichlorobenzoyl group in the target compound enhances electrophilicity at the diketone’s α-carbon, facilitating nucleophilic attacks (e.g., enolate formation) compared to non-halogenated derivatives like acetyl zingerone . In contrast, 3-chloropentane-2,4-dione () exhibits higher reactivity at the chloro-substituted position, enabling alkylation or nucleophilic substitution reactions.

Hydrogen Bonding and Solubility: Fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) display significant H-bond acidity due to the electron-withdrawing -CF₃ group, improving solubility in polar aprotic solvents . The target compound’s lack of H-bond acidity limits its miscibility in protic solvents compared to acetyl zingerone, which has a phenolic -OH group enhancing aqueous solubility .

Applications: Agrochemicals: The dichlorobenzoyl moiety in the target compound is structurally analogous to intermediates used in fungicide synthesis (e.g., metconazole precursors, as seen in ).

Research Findings and Key Observations

- Partition Coefficients : highlights that alkyl-substituted β-diketones (e.g., 3-methylpentane-2,4-dione) have lower log P values (indicating higher polarity) compared to aryl-substituted derivatives like the target compound.

- Thermal Stability : Chlorinated derivatives (e.g., 3-chloropentane-2,4-dione) exhibit lower thermal stability due to C-Cl bond lability, whereas the target compound’s benzoyl group may enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.